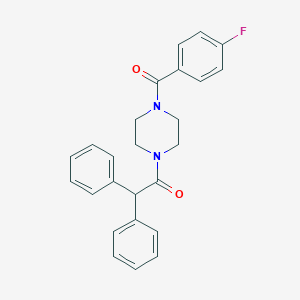
1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine, also known as CBFP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
科学的研究の応用
1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential applications in various areas of research. In medicinal chemistry, this compound is used as a scaffold for the development of novel drugs targeting various diseases, including cancer, schizophrenia, and depression. In neuroscience, this compound is used as a tool to study the function of neurotransmitter receptors, such as the serotonin receptor. In pharmacology, this compound is used as a reference compound for the evaluation of the pharmacokinetics and pharmacodynamics of new drugs.
作用機序
The mechanism of action of 1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin receptor, specifically the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the treatment of various psychiatric disorders. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and norepinephrine systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can increase the release of serotonin and dopamine in the brain, and can also inhibit the reuptake of these neurotransmitters. In vivo studies have shown that this compound can decrease anxiety-like behavior in rodents, and can also enhance the antidepressant-like effects of other drugs. This compound has also been shown to have antitumor activity in vitro, although its mechanism of action in this context is not well understood.
実験室実験の利点と制限
1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin receptor, its ease of synthesis, and its well-characterized pharmacology. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using this compound.
将来の方向性
There are several future directions for research involving 1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine. One direction is the development of novel drugs based on the this compound scaffold for the treatment of various diseases. Another direction is the elucidation of the mechanism of action of this compound, particularly its interactions with other neurotransmitter systems. Additionally, further studies are needed to investigate the potential toxicity of this compound and its metabolites, and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
合成法
The synthesis of 1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with 3-fluorobenzylpiperazine in the presence of a base, such as triethylamine. The reaction proceeds smoothly at room temperature, and the product is obtained in good yield after purification by column chromatography. The chemical structure of this compound is confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
特性
分子式 |
C18H18ClFN2O |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
(3-chlorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18ClFN2O/c19-16-5-2-4-15(12-16)18(23)22-9-7-21(8-10-22)13-14-3-1-6-17(20)11-14/h1-6,11-12H,7-10,13H2 |
InChIキー |
AFEVELWBZQVAEE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl |
正規SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)

methanone](/img/structure/B248419.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)
